molecular formula C20H24NO4+ B7765441 (+)-Magnoflorine Iodide

(+)-Magnoflorine Iodide

Cat. No.: B7765441
M. Wt: 342.4 g/mol
InChI Key: YLRXAIKMLINXQY-UHFFFAOYSA-O
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Description

(+)-Magnoflorine Iodide is a chemical compound derived from magnoflorine, an alkaloid found in various plant species. This compound is known for its potential therapeutic properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Magnoflorine Iodide typically involves the iodination of magnoflorine. This process can be carried out using various iodinating agents under controlled conditions to ensure the selective introduction of iodine into the magnoflorine molecule. Common reagents used in this process include iodine and potassium iodide, often in the presence of an oxidizing agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Magnoflorine Iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different iodinated derivatives.

    Reduction: Reduction reactions can convert this compound back to its parent compound, magnoflorine.

    Substitution: The iodine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be used to replace the iodine atom, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives with different degrees of iodination, while substitution reactions can produce a wide range of functionalized magnoflorine derivatives.

Scientific Research Applications

(+)-Magnoflorine Iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other iodinated compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: this compound is used in the development of new pharmaceuticals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-Magnoflorine Iodide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its biological activity, facilitating its binding to target molecules and modulating various biochemical pathways. This can lead to a range of effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways.

Comparison with Similar Compounds

(+)-Magnoflorine Iodide can be compared with other iodinated alkaloids and related compounds. Some similar compounds include:

    Magnoflorine: The parent compound without the iodine atom.

    Iodinated Alkaloids: Other alkaloids that have been iodinated, such as iodinated berberine.

    Non-Iodinated Derivatives: Compounds derived from magnoflorine that do not contain iodine.

The uniqueness of this compound lies in its specific iodination, which imparts distinct chemical and biological properties compared to its non-iodinated counterparts.

Properties

IUPAC Name

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXAIKMLINXQY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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